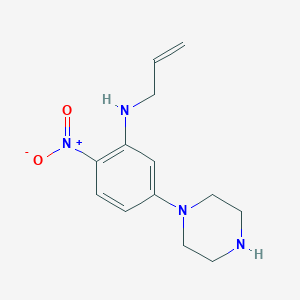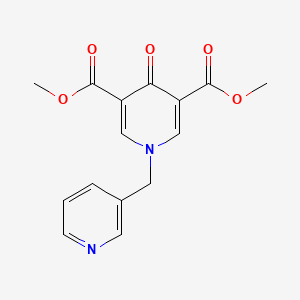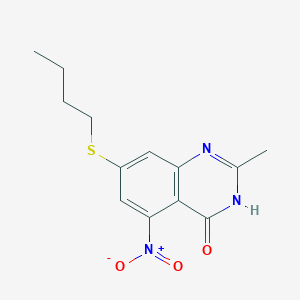![molecular formula C15H10F3N5O B11480881 2-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B11480881.png)
2-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a complex organic compound that features a triazole ring, a pyridine ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Pyridine Ring: The triazole intermediate is then reacted with a pyridine derivative, often through a coupling reaction facilitated by a catalyst such as palladium.
Introduction of the Trifluoromethylphenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and bases like sodium hydride or potassium carbonate.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Analogs: Compounds with hydrogenated triazole or pyridine rings.
Substituted Products: Compounds with various functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine
Pharmaceuticals: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and infectious diseases. Its triazole ring is known for its bioactivity and ability to interact with biological targets.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry
Agriculture: The compound may be used in the development of agrochemicals, including herbicides and fungicides, due to its ability to inhibit specific biological pathways in pests.
Chemical Manufacturing: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 2-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide exerts its effects involves:
Molecular Targets: The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, affecting metabolic pathways.
Pathways Involved: It can interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-(4H-1,2,4-triazol-4-yl)pyridine: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and biological activities.
N-(4-(trifluoromethyl)phenyl)pyridine-4-carboxamide:
Uniqueness
2-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide is unique due to the combination of its triazole ring, pyridine ring, and trifluoromethylphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H10F3N5O |
|---|---|
Molecular Weight |
333.27 g/mol |
IUPAC Name |
2-(1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-1-3-12(4-2-11)22-14(24)10-5-6-19-13(7-10)23-8-20-21-9-23/h1-9H,(H,22,24) |
InChI Key |
XITGWMTVQALAJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC(=NC=C2)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one](/img/structure/B11480803.png)
![2-Chloroethyl [4-(dimethylcarbamoyl)phenyl]carbamate](/img/structure/B11480806.png)

![3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11480818.png)

![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480828.png)
![9-(4-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11480837.png)
![3-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11480845.png)

![3-(4-Fluorophenyl)-7-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11480850.png)


![ethyl (2E)-3-[(1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enoate](/img/structure/B11480876.png)
![1,1'-[(4,5,6-Trimethoxybenzene-1,3-diyl)disulfonyl]bis(4-phenylpiperazine)](/img/structure/B11480889.png)
